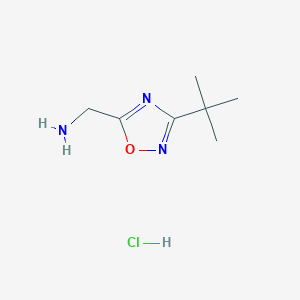

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride

Description

Properties

IUPAC Name |

(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O.ClH/c1-7(2,3)6-9-5(4-8)11-10-6;/h4,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGZQFPLGHIYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185081-01-9 | |

| Record name | (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Reactions Analysis

Substitution Reactions

The methylamine group and oxadiazole ring participate in nucleophilic substitution reactions. For example:

-

Amide Formation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at 0–25°C to form N-acylated derivatives .

-

Alkylation : The amine group undergoes alkylation with alkyl halides (e.g., methyl iodide) in DMF using KCO as a base at 80°C .

Table 1: Substitution Reactions and Yields

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acylation | Acetyl chloride | DCM, 0–25°C, 2 h | N-Acetyl derivative | 78 | |

| Alkylation | Methyl iodide | DMF, KCO, 80°C | N-Methylated oxadiazole | 65 |

Oxidation and Reduction

The oxadiazole ring and tertiary C–H bonds in the tert-butyl group are susceptible to redox transformations:

-

Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) in DCM oxidizes the oxadiazole ring, forming an N-oxide derivative .

-

Reduction : Catalytic hydrogenation (H, Pd/C) reduces the oxadiazole ring to a diamine structure under 50 psi pressure .

Table 2: Redox Reactions

| Reaction | Reagent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Oxidation | mCPBA | DCM, 25°C, 16 h | Oxadiazole N-oxide | |

| Reduction | H, Pd/C | EtOH, 50 psi, 6 h | Diamine derivative |

Acid/Base-Mediated Transformations

The hydrochloride salt dissociates in aqueous or alcoholic solutions, enabling pH-dependent reactivity:

-

Deprotonation : Triethylamine in acetonitrile deprotonates the amine, forming a free base that reacts with electrophiles .

-

Ring Opening : Strong acids (e.g., HNO) at 60°C cleave the oxadiazole ring, yielding nitrile and hydroxylamine byproducts .

Cycloaddition and Ring Modification

The electron-deficient oxadiazole participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles under microwave irradiation (125°C, 150 W) .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing HCl and forming tert-butyl isocyanate as a primary degradation product .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmacological agent. Its oxadiazole structure is known for biological activity, particularly in:

- Antimicrobial Activity : Research indicates that oxadiazoles exhibit significant antimicrobial properties. The presence of the tert-butyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and exert antimicrobial effects .

- Anticancer Properties : Preliminary studies suggest that derivatives of oxadiazoles can inhibit cancer cell proliferation. The specific mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

Biochemical Research

In biochemistry, (3-tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride is utilized for:

- Proteomics : The compound serves as a biochemical tool in proteomics research to study protein interactions and modifications. Its ability to selectively bind to certain biomolecules makes it valuable in understanding complex biological systems .

Material Science

The unique chemical structure of this compound allows it to be used in:

- Polymer Chemistry : It can act as a building block for synthesizing novel polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Notes

Synthetic Challenges : The tert-butyl group may complicate synthesis due to steric hindrance during cycloaddition or purification steps .

Solubility Trade-offs : While tert-butyl enhances lipophilicity, formulation strategies (e.g., salt formation, prodrugs) may be required to address poor aqueous solubility .

Therapeutic Potential: Structural analogs are implicated in oncology (K-Ras inhibition) and immunology (S1P signaling), suggesting avenues for future research on the tert-butyl variant .

Biological Activity

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₄ClN₃O

- Molecular Weight : 191.66 g/mol

- CAS Number : 944901-66-0

Biological Activity Overview

The biological activity of (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride has been explored primarily in the context of its antibacterial properties. The compound is part of a broader class of oxadiazole derivatives known for their diverse pharmacological activities.

Antibacterial Activity

Research indicates that oxadiazole derivatives exhibit significant antibacterial effects against various pathogens. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

The exact mechanism by which (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride exerts its antibacterial effects is still under investigation. However, it is hypothesized that the compound may interact with penicillin-binding proteins (PBPs), similar to other oxadiazole derivatives that have shown efficacy against Gram-negative bacteria .

Study 1: Antibacterial Efficacy

A study conducted on various oxadiazole derivatives, including (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride, demonstrated notable activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency.

| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride | 32 | 16 |

| Reference Compound A | 8 | 4 |

| Reference Compound B | 64 | 32 |

This table indicates that while the compound shows antibacterial activity, it is less potent than some reference compounds .

Study 2: Pharmacokinetics and Toxicity

In another investigation focusing on the pharmacokinetic profile of oxadiazole derivatives, (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride was evaluated for its absorption and distribution in vivo. The study concluded that the compound exhibited favorable pharmacokinetic properties with low cytotoxicity up to concentrations of 100 µM .

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : H NMR identifies tert-butyl (singlet at δ 1.4 ppm) and methylamine protons (δ 2.8–3.2 ppm). C NMR confirms the oxadiazole ring (δ 165–170 ppm for C=N) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H] peaks matching the molecular weight (e.g., calculated for CHNO·HCl: 219.7 g/mol).

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Basic: What safety protocols are essential during handling?

Q. Methodological Answer :

- Personal Protection : Use nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation .

- First Aid : For skin exposure, wash with soap/water (15 mins); for eye contact, rinse with saline solution .

- Waste Disposal : Segregate halogenated waste (hydrochloride salt) and incinerate via certified facilities to avoid environmental release .

Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Q. Methodological Answer :

- Accelerated Stability Studies :

- pH Stability : Incubate solutions (0.1 mg/mL) in buffers (pH 2–10) at 25°C/40°C. Monitor degradation via HPLC at 0, 7, 14 days.

- Thermal Stability : Store solid samples at 4°C, 25°C, and 40°C for 6 months. Assess hygroscopicity by Karl Fischer titration.

- Light Sensitivity : Expose to UV (254 nm) and track photodegradation products via LC-MS .

Advanced: How to design experiments to assess environmental fate and ecotoxicological impacts?

Q. Methodological Answer :

- Abiotic Degradation :

- Hydrolysis: Expose to aqueous solutions (pH 4, 7, 9) at 50°C. Quantify half-life using LC-MS/MS.

- Photolysis: Simulate sunlight (Xe lamp, 300–800 nm) and identify breakdown products .

- Biotic Degradation :

- Use soil microcosms spiked with 10 ppm compound. Monitor microbial degradation via CO evolution assays over 30 days .

- Ecotoxicology :

- Daphnia magna Acute Toxicity : 48-hour LC tests (OECD 202). Compare to baseline EC50 values for similar oxadiazoles .

Advanced: How to resolve contradictions in pharmacological activity data across studies?

Q. Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., receptor binding) with standardized protocols (IC curves, n ≥ 3).

- Metabolite Interference : Pre-incubate with liver microsomes (CYP450 enzymes) to assess active/inactive metabolites.

- Cell Line Variability : Test across multiple lines (e.g., HEK293, CHO) to control for expression differences in target receptors .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Q. Methodological Answer :

- Process Control :

- Quality Metrics :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.